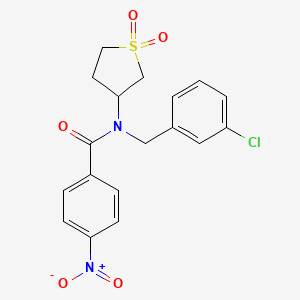
N-(4-methoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, commonly known as 'MNPA' is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of MNPA involves the inhibition of COX-2 activity, which leads to a reduction in the synthesis of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response and are involved in the regulation of pain and fever. By inhibiting the activity of COX-2, MNPA can reduce pain and inflammation.
Biochemical and Physiological Effects:
MNPA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MNPA has also been found to inhibit the activity of phospholipase A2 (PLA2), which is an enzyme involved in the synthesis of prostaglandins. In addition, MNPA has been shown to reduce the levels of reactive oxygen species (ROS), which are known to play a key role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MNPA is its ability to inhibit the activity of COX-2, which makes it a potential therapeutic agent for the treatment of pain and inflammation. MNPA has also been found to exhibit antitumor properties, which makes it a potential candidate for the treatment of cancer. However, one of the limitations of MNPA is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of MNPA. One area of research could be the development of more efficient synthesis methods for MNPA. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of MNPA in vivo. In addition, the potential use of MNPA in the treatment of cancer could be further explored. Finally, the development of more water-soluble derivatives of MNPA could be investigated to improve its bioavailability in vivo.
In conclusion, MNPA is a chemical compound that has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, antitumor, and anticonvulsant properties. MNPA has been shown to inhibit the activity of COX-2, which is an enzyme involved in the synthesis of prostaglandins. The development of more efficient synthesis methods, the study of pharmacokinetics and pharmacodynamics, the potential use in cancer treatment, and the development of more water-soluble derivatives are all potential future directions for the study of MNPA.
Applications De Recherche Scientifique
MNPA has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, antitumor, and anticonvulsant properties. MNPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition can lead to a reduction in pain and inflammation.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-15-7-5-14(6-8-15)19-18(22)13-4-9-16(17(12-13)21(23)24)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZFXYXSTIRMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4078838.png)
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B4078843.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4078846.png)
![methyl 2-cycloheptyl-3-[(2,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4078860.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4078863.png)
![ethyl 2-chloro-5-({[(5-{[(4-chlorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4078871.png)
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4078889.png)

![1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4078904.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078905.png)

![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4078919.png)
![ethyl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4078925.png)
